4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15004622
InChI: InChI=1S/C26H18O8/c1-32-19-11-10-13(12-16(19)27)20(21-23(28)14-6-2-4-8-17(14)33-25(21)30)22-24(29)15-7-3-5-9-18(15)34-26(22)31/h2-12,20,27-29H,1H3
SMILES:
Molecular Formula: C26H18O8
Molecular Weight: 458.4 g/mol

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one

CAS No.:

Cat. No.: VC15004622

Molecular Formula: C26H18O8

Molecular Weight: 458.4 g/mol

* For research use only. Not for human or veterinary use.

4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one -

Specification

Molecular Formula C26H18O8
Molecular Weight 458.4 g/mol
IUPAC Name 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one
Standard InChI InChI=1S/C26H18O8/c1-32-19-11-10-13(12-16(19)27)20(21-23(28)14-6-2-4-8-17(14)33-25(21)30)22-24(29)15-7-3-5-9-18(15)34-26(22)31/h2-12,20,27-29H,1H3
Standard InChI Key ADLVOBPLWRWQHR-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(C2=C(C3=CC=CC=C3OC2=O)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Introduction

Structural Analysis and Molecular Properties

IUPAC Nomenclature and Functional Groups

The compound’s IUPAC name, 4-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]-2H-chromen-2-one, reflects its bifunctional coumarin scaffold. The core structure consists of two 4-hydroxy-2H-chromen-2-one moieties linked via a methylene bridge substituted with a 3-hydroxy-4-methoxyphenyl group. Key functional groups include:

  • Hydroxyl groups at positions 4 of both coumarin rings and position 3 of the phenyl substituent.

  • Methoxy group at position 4 of the phenyl ring.

  • Keto group at position 2 of the chromenone system .

Molecular Formula and Physicochemical Properties

The molecular formula is C26H18O7, with a molecular weight of 442.42 g/mol. Key physicochemical parameters, inferred from structurally similar compounds , include:

PropertyValue
logP (Partition coefficient)3.39
Water Solubility (LogSw)-3.62
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Polar Surface Area79.31 Ų

The compound’s low water solubility (-3.62 LogSw) and moderate lipophilicity (logP = 3.39) suggest challenges in bioavailability, necessitating formulation strategies for therapeutic applications .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is reported, analogous coumarin derivatives are synthesized via multicomponent reactions catalyzed by biogenic ZnO nanoparticles . A proposed pathway involves:

  • Condensation: 4-Hydroxycoumarin reacts with 3-hydroxy-4-methoxybenzaldehyde in the presence of a primary amine (e.g., ethylamine) to form an imine intermediate.

  • Mannich Reaction: The intermediate undergoes nucleophilic addition with a second equivalent of 4-hydroxycoumarin, facilitated by ZnO nanoparticles.

  • Cyclization and Purification: The product is cyclized under mild conditions and purified via recrystallization .

Reaction Conditions:

  • Catalyst: Biogenic ZnO nanoparticles (5 mol%)

  • Solvent: Water (green chemistry approach)

  • Temperature: Room temperature to 80°C

  • Reaction Time: 10–15 minutes

Spectroscopic Characterization

Key characterization data from related compounds include:

  • FT-IR: Peaks at 3430–3450 cm⁻¹ (O–H stretch), 1700–1710 cm⁻¹ (C=O stretch), and 1600–1510 cm⁻¹ (C–N/C–O vibrations).

  • ¹H NMR: Signals at δ 10.20–10.60 ppm (hydroxyl protons), δ 5.20–5.50 ppm (methylene bridge proton), and δ 3.80–3.90 ppm (methoxy group).

  • ¹³C NMR: Resonances at 173–174 ppm (keto carbonyl) and 153–163 ppm (aromatic carbons adjacent to oxygen) .

Industrial and Materials Applications

Corrosion Inhibition

Coumarin derivatives demonstrate efficacy as corrosion inhibitors for mild steel in acidic media. Compound 4a (3-[(4-chlorophenyl)(ethylamino)methyl]-4-hydroxy-2H-chromen-2-one) achieved 89% inhibition at 500 ppm . The target compound’s electron-rich aromatic system may facilitate adsorption onto metal surfaces, forming protective layers.

Catalytic Recyclability

Biogenic ZnO nanoparticles used in synthesis can be recycled for up to five cycles without significant loss in activity , suggesting sustainable large-scale production feasibility.

Future Perspectives

  • Synthetic Optimization: Explore microwave-assisted or flow chemistry to enhance yield and reduce reaction time.

  • Biological Screening: Prioritize antimicrobial, anticancer, and anti-inflammatory assays.

  • Nanoparticle Functionalization: Investigate ZnO or Au nanoparticle conjugates to improve solubility and targeted delivery.

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